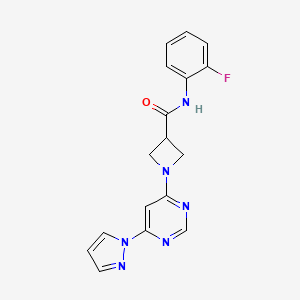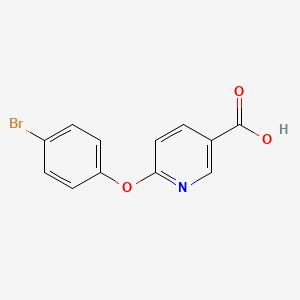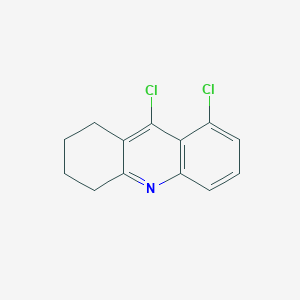
8,9-Dichloro-1,2,3,4-tetrahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dichloro-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C13H11Cl2N and a molecular weight of 252.14 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 8,9-Dichloro-1,2,3,4-tetrahydroacridine is1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
8,9-Dichloro-1,2,3,4-tetrahydroacridine is a powder and should be stored at a temperature of 4 degrees Celsius . It has a molecular weight of 252.14 .Zukünftige Richtungen
While specific future directions for 8,9-Dichloro-1,2,3,4-tetrahydroacridine are not mentioned, acridine derivatives are being actively researched for their potential therapeutic applications . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Wirkmechanismus
Mode of Action
It is known that acridine derivatives, to which this compound belongs, often interact with dna and related enzymes . This interaction can lead to changes in cellular processes, but the specific interactions of 8,9-Dichloro-1,2,3,4-tetrahydroacridine require further investigation.
Biochemical Pathways
Acridine derivatives are known to interact with DNA and can affect various cellular processes . The specific pathways influenced by this compound remain to be elucidated.
Result of Action
Given that acridine derivatives often interact with DNA, it is possible that this compound could have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
8,9-dichloro-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFDBQTHAIEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)
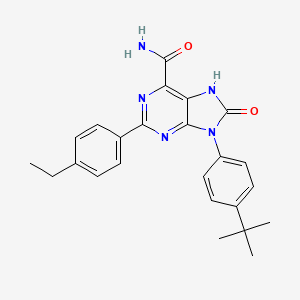
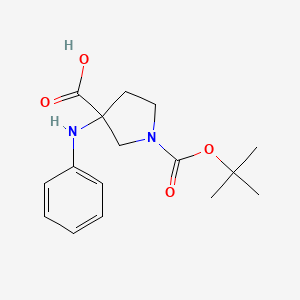
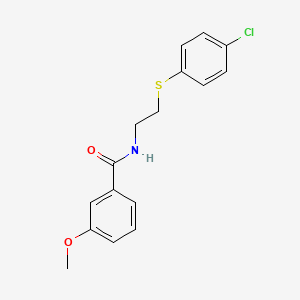
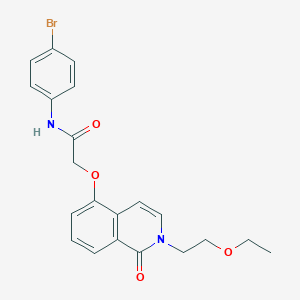

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2622775.png)
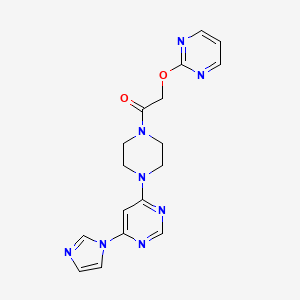
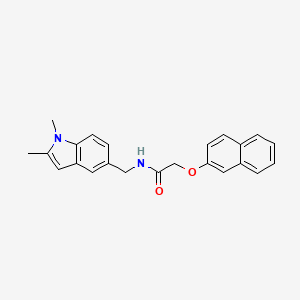
![Methyl 2-chloro-5-{[2-(thiophen-2-yl)pyrrolidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2622779.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2622784.png)

